molecular formula C21H17N3O3 B244400 N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide

Cat. No.: B244400
M. Wt: 359.4 g/mol
InChI Key: UEGSCOFGDKDPBY-UHFFFAOYSA-N
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Description

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Nicotinamide Coupling: The final step involves coupling the benzoxazole derivative with nicotinic acid or its derivatives using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Hydroxyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with the active site of enzymes, inhibiting their activity. The methoxy group can enhance the compound’s binding affinity and specificity. The nicotinamide moiety can mimic natural substrates, allowing the compound to interfere with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methoxy-1,3-benzoxazol-2-yl)-3-piperidinecarboxylic acid: Similar in structure but with a piperidine carboxylic acid moiety.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a benzothiazole ring and is used for its anti-inflammatory properties.

    5-Amino-2-(1,3-benzoxazol-2-yl)phenol: Contains an amino group and is used in various chemical syntheses.

Uniqueness

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide is unique due to its combination of a benzoxazole ring with a nicotinamide moiety, which provides it with distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H17N3O3/c1-13-5-6-14(10-17(13)23-20(25)15-4-3-9-22-12-15)21-24-18-11-16(26-2)7-8-19(18)27-21/h3-12H,1-2H3,(H,23,25)

InChI Key

UEGSCOFGDKDPBY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CN=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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